molecular formula C12H18Cl3N5 B7360422 1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride

1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride

Cat. No.: B7360422
M. Wt: 338.7 g/mol
InChI Key: ULTZEFDMSNTFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives to form pyrazoline intermediates, which are then oxidized to pyrazoles . The pyrazole ring can be further functionalized by reacting with pyridine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted reactions or the use of heterogeneous catalytic systems to enhance yield and reduce reaction times . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for substitution reactions . Reaction conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or acetic acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, leading to altered cellular pathways and biological effects .

Properties

IUPAC Name

1-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5.3ClH/c1-2-10(9-14-3-1)11-8-12(16-15-11)17-6-4-13-5-7-17;;;/h1-3,8-9,13H,4-7H2,(H,15,16);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTZEFDMSNTFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CN=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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